N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions.
Attachment of the Benzenesulfonamide Group: This step might involve sulfonylation reactions where a benzenesulfonyl chloride reacts with an amine group.
Introduction of the o-Tolyloxy Group: This can be achieved through etherification reactions involving the corresponding phenol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrrolidine rings.
Reduction: Reduction reactions might target the sulfonamide group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve various catalysts, solvents, and temperature controls.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(methoxy)benzenesulfonamide
- N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(ethoxy)benzenesulfonamide
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide might be unique due to the specific arrangement and types of functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-6-2-3-7-21(17)28-19-9-11-20(12-10-19)29(26,27)24-18-13-15-25(16-18)22-8-4-5-14-23-22/h2-12,14,18,24H,13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUEKFHYPWJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.